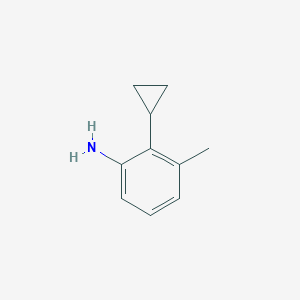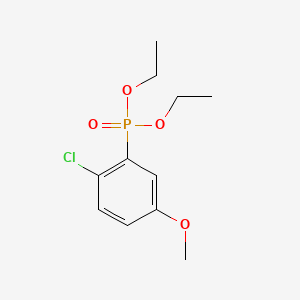
N-Hydroxypyrazine-2-carbimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxypyrazine-2-carbimidoyl chloride is a chemical compound with the molecular formula C5H4ClN3O. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of a hydroxyl group attached to a pyrazine ring, along with a carbimidoyl chloride functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Hydroxypyrazine-2-carbimidoyl chloride can be synthesized through the reaction of N’-hydroxypyrazine-2-carboximidamide with sodium chloride, hydrochloric acid, and acetic acid at low temperatures. The reaction mixture is stirred until it becomes transparent .
Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield different reduced forms.
Substitution: this compound is reactive in substitution reactions, where the chloride group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Applications De Recherche Scientifique
N-Hydroxypyrazine-2-carbimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-Hydroxypyrazine-2-carbimidoyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes and proteins, leading to modifications in their activity and function.
Comparaison Avec Des Composés Similaires
- N-Hydroxypyrazine-2-carboximidamide
- N-Hydroxypyrazine-2-carboxylic acid
- N-Hydroxypyrazine-2-carboxamide
Comparison: N-Hydroxypyrazine-2-carbimidoyl chloride is unique due to the presence of the carbimidoyl chloride functional group, which imparts distinct reactivity compared to its analogs. For instance, N-Hydroxypyrazine-2-carboximidamide lacks the chloride group, making it less reactive in substitution reactions. Similarly, N-Hydroxypyrazine-2-carboxylic acid and N-Hydroxypyrazine-2-carboxamide have different functional groups, leading to variations in their chemical behavior and applications .
Propriétés
Formule moléculaire |
C5H4ClN3O |
|---|---|
Poids moléculaire |
157.56 g/mol |
Nom IUPAC |
N-hydroxypyrazine-2-carboximidoyl chloride |
InChI |
InChI=1S/C5H4ClN3O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H |
Clé InChI |
PXWOYXZGSHTRLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)

![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13699886.png)



![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)

